n-(3-(1h-Imidazol-1-yl)propyl)-3-methylbut-2-enamide
CAS No.:
Cat. No.: VC19940433
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17N3O |
---|---|
Molecular Weight | 207.27 g/mol |
IUPAC Name | N-(3-imidazol-1-ylpropyl)-3-methylbut-2-enamide |
Standard InChI | InChI=1S/C11H17N3O/c1-10(2)8-11(15)13-4-3-6-14-7-5-12-9-14/h5,7-9H,3-4,6H2,1-2H3,(H,13,15) |
Standard InChI Key | VXFQVZUVQPKXBN-UHFFFAOYSA-N |
Canonical SMILES | CC(=CC(=O)NCCCN1C=CN=C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct functional groups:
-
Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This moiety is critical for hydrogen bonding and π-π interactions with biological targets .
-
Alkene group: A conjugated double bond (C=C) in the 3-methylbut-2-enamide segment, which may contribute to electrophilic reactivity or serve as a site for further chemical modification.
-
Amide linkage: The –N–C=O group connects the imidazole-containing propyl chain to the methylbutenamide unit, enhancing solubility and stability compared to simpler imidazole derivatives.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | N-(3-imidazol-1-ylpropyl)-3-methylbut-2-enamide | |
Molecular Formula | C₁₁H₁₇N₃O | |
Molecular Weight | 207.27 g/mol | |
Canonical SMILES | CC(=CC(=O)NCCCN1C=CN=C1)C | |
PubChem CID | 51072600 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-methylbut-2-enamide likely involves a multi-step sequence:
-
Imidazole Alkylation: Reaction of 1H-imidazole with 3-chloropropane-1-amine to form 3-(1H-imidazol-1-yl)propan-1-amine.
-
Amide Coupling: Condensation of the amine intermediate with 3-methylbut-2-enoic acid using coupling agents like EDCI/HOBt or DCC .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 1H-imidazole, 3-chloropropane-1-amine, K₂CO₃, DMF, 80°C | 72% | |
2 | 3-methylbut-2-enoic acid, EDCI, HOBt, DCM, rt | 58% |
Stereochemical Considerations
The alkene group in the methylbutenamide moiety introduces the possibility of E/Z isomerism. Studies on analogous compounds suggest that using bulky esters (e.g., tert-butyl acrylate) during synthesis favors the E-isomer due to steric hindrance . Chromatographic purification (e.g., HPLC with C18 columns) is typically required to isolate the desired stereoisomer .
Challenges and Future Directions
Bioavailability Optimization
The compound’s logP (calculated: 1.8) indicates moderate lipophilicity, which may limit aqueous solubility. Strategies to improve pharmacokinetics include:
-
Prodrug Design: Incorporating phosphate or glycoside groups at the amide nitrogen .
-
Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles to enhance tissue targeting.
Toxicity Profiling
No in vivo toxicity data are available. Standard assays (e.g., Ames test, acute oral toxicity in rodents) must precede clinical development. Structural analogs exhibit LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume